Furan-2,5-dicarbaldehyde

Description

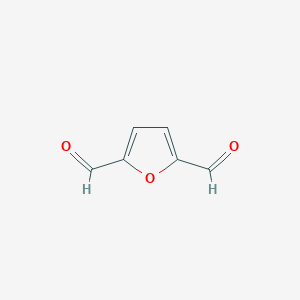

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

furan-2,5-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O3/c7-3-5-1-2-6(4-8)9-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJJKVNIMAZHCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60231676 | |

| Record name | 2,5-Furandicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-82-5 | |

| Record name | 2,5-Furandicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandicarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-2,5-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-FURANDICARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4HT8N2Z72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies for Furan 2,5 Dicarbaldehyde

Oxidation of 5-Hydroxymethylfurfural (B1680220) (HMF) to Furan-2,5-dicarbaldehyde

The principal strategy for synthesizing this compound involves the selective oxidation of the hydroxymethyl group on the HMF molecule while preserving the aldehyde group. researchgate.net This transformation requires carefully designed catalytic systems to prevent over-oxidation to other products like 5-formyl-2-furancarboxylic acid (FFCA) or 2,5-furandicarboxylic acid (FDCA). ipe.ac.cn The reaction is typically pursued through heterogeneous, homogeneous, or electrocatalytic methodologies, each presenting distinct advantages and challenges.

Heterogeneous catalysis is a widely explored avenue for HMF oxidation due to the ease of catalyst separation and recycling. researchgate.net The choice of metal, support material, and reaction conditions are all critical factors that dictate the selectivity towards this compound.

Noble metals are highly active for oxidation reactions, though their cost and scarcity are significant considerations. acs.org

Ruthenium (Ru): Ru-based catalysts have demonstrated notable efficacy in the selective oxidation of HMF to this compound, particularly in organic solvents. researchgate.net For instance, various supported Ru(OH)x catalysts have been tested in different ionic liquids, showing that both the support and the solvent play crucial roles in catalytic performance. researchgate.net Under base-free conditions, the reaction pathway over noble metal catalysts often favors the formation of DFF. researchgate.net

Palladium (Pd) and Gold (Au): Bimetallic catalysts, such as those combining Au and Pd, have been investigated to enhance catalytic performance. Au-Pd alloy nanoparticles supported on functionalized carbon nanotubes have been used for the base-free aerobic oxidation of HMF. scispace.com The synergy between the two metals can facilitate the activation of reactants and improve reaction rates. nih.gov While often aimed at producing FDCA, careful control of reaction conditions can favor the intermediate DFF.

Platinum (Pt): Supported Pt catalysts are also effective for HMF oxidation. The catalytic activity is significantly influenced by the choice of support material and the presence of a base. researchgate.net

Table 1: Performance of Noble Metal Catalysts in HMF Oxidation to this compound

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | HMF Conversion (%) | DFF Yield (%) | Reference |

| Ru/C | O₂ | Toluene | 110 | 2 | >99 | 91 | researchgate.net |

| Ru(OH)x/HT | O₂ | [Bmim][PF₆] | 100 | 5 | 98 | 95 | researchgate.net |

| Au-Pd/CNT | O₂ | Toluene | 110 | 12 | 100 | 90 | scispace.com |

To overcome the cost limitations of noble metals, significant research has focused on catalysts based on abundant and inexpensive metals. acs.orgmdpi.com

Vanadium-based Catalysts: Vanadyl phosphate (B84403) (VOPO₄·2H₂O) has been successfully employed as a heterogeneous catalyst for the selective oxidation of HMF to this compound. researchgate.net Using molecular oxygen as the oxidant in solvents like methyl isobutyl ketone (MIBK), these systems can achieve high selectivity, although reaction times can be long. researchgate.net

Manganese Oxides: Manganese dioxide (α-MnO₂) is another effective catalyst for this transformation. researchgate.net The catalytic behavior of mixed oxides, such as those containing manganese and iron (MnₓFeᵧ), has been studied, indicating that an optimal ratio of the metals can enhance catalytic activity and selectivity. scispace.com

Iron-based Catalysts: A versatile and robust heterogeneous catalyst comprising carbon nanoparticles deposited on magnetite (Fe₃O₄@C) has been developed for the selective aerobic oxidation of HMF in an aqueous medium. researchgate.net This system offers the advantage of being easily recyclable due to its magnetic properties. researchgate.net

Table 2: Performance of Non-Noble Metal Catalysts in HMF Oxidation to this compound

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | HMF Conversion (%) | DFF Yield (%) | Reference |

| VOPO₄·2H₂O | O₂ | MIBK | 100 | 24 | 88 | 75 | researchgate.net |

| Fe₃O₄@C | Air | Water | 100 | 24 | 99 | 91 | researchgate.net |

| MnO₂ | O₂ | Toluene | 110 | 2 | 100 | 95 | researchgate.net |

The support material is not merely an inert carrier but plays an active role in the catalytic process by influencing metal dispersion, stability, and metal-support interactions. mdpi.commdpi.com

Carbon-based Supports: Materials like activated carbon and carbon nanotubes (CNTs) are widely used due to their high surface area, stability, and tunable surface chemistry. researchgate.net The surface properties of carbon supports, such as basicity, can significantly impact catalyst activity and selectivity. acs.org For example, basic carbon supports can enhance the performance of gold nanoparticles in HMF oxidation. acs.org

Metal Oxides: Supports such as titania (TiO₂), zirconia (ZrO₂), and alumina (Al₂O₃) are also commonly employed. researchgate.netmdpi.com The reducibility of the oxide support can govern catalytic performance by influencing the density of surface oxygen defects and hydroxyl groups, which in turn affects the anchoring and stability of metal active sites. mdpi.com For instance, the catalytic activity of Pt-based catalysts is strongly affected by the choice of oxide support. researchgate.net

Hydrotalcites (HT): These materials, with their basic properties and layered structure, have been used as supports for metals like Ru and Pd. researchgate.net They can promote catalytic activity, leading to high conversions and yields of this compound. researchgate.net

While heterogeneous systems are often preferred for industrial applications, homogeneous catalysts can offer high activity and selectivity under mild reaction conditions. nih.gov A key challenge with homogeneous systems is the difficulty in separating the catalyst from the product mixture. researchgate.net

One notable example is the use of a Mn(III)-salen complex as a catalyst. This system, operating in a biphasic environment (e.g., CH₂Cl₂ and a phosphate buffer at pH 11.3) with sodium hypochlorite as the oxidant, can achieve high yields of this compound (up to 89%) at room temperature. nih.gov The first homogeneous system for HMF oxidation used Co/Mn/Zr/Br catalysts with dioxygen, yielding DFF at 57% under relatively harsh conditions (70 bar air, 75 °C). nih.gov

Electrocatalysis represents an environmentally friendly alternative for HMF oxidation, allowing the reaction to proceed under ambient temperature and pressure while avoiding the use of harsh chemical oxidants. nih.gov This method can be performed either directly, where electron transfer occurs at the electrode surface, or indirectly, using a catalyst (mediator) to facilitate the electron transfer in a homogeneous process. nih.gov

The indirect method often employs catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in conjunction with a base such as 2,6-lutidine. This synergistic system has been shown to be highly effective for the selective conversion of HMF to this compound. The process can be carried out in an undivided cell using cost-effective graphite and stainless-steel electrodes. nih.gov The choice of solvent is also critical, with green solvents like acetonitrile (B52724) and γ-valerolactone being tested. nih.gov Computational modeling has shown that the presence of the base lowers the activation energy for the reaction by polarizing the O-H bond of HMF, facilitating hydride transfer to the catalyst. nih.gov

Enzymatic Conversion Routes to this compound

The biocatalytic oxidation of 5-hydroxymethylfurfural (HMF) to this compound (DFF) represents a green chemistry approach, utilizing enzymes to achieve high selectivity under mild conditions. The oxidation of HMF can proceed through two main enzymatic pathways. One pathway involves the oxidation of the alcohol group of HMF to form DFF, which is then further oxidized to 5-formyl-2-furancarboxylic acid (FFCA) and finally to 2,5-furandicarboxylic acid (FDCA). acs.orgmdpi.com

An "enzyme toolbox" has been developed for the selective synthesis of DFF and other HMF oxidation products. rsc.org This involves selecting specific enzymes that preferentially catalyze the oxidation of the alcohol group of HMF while minimizing further oxidation of the newly formed aldehyde group. For instance, certain alcohol oxidases can be employed for this selective conversion. The reaction is typically carried out in aqueous buffer solutions at or near ambient temperature and pressure, reducing the energy consumption and environmental impact associated with traditional chemical methods. tandfonline.com

The challenge in enzymatic synthesis lies in preventing the over-oxidation of DFF to FFCA and FDCA. nih.gov Control of reaction time, enzyme concentration, and substrate feeding strategies are crucial for maximizing the yield of DFF. Research has demonstrated that by carefully selecting the enzyme and reaction conditions, high yields of DFF can be achieved. rsc.org

Table 1: Examples of Enzymatic Conversion to this compound

| Enzyme Type | Substrate | Key Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Alcohol Oxidase | 5-Hydroxymethylfurfural (HMF) | Aqueous buffer, ambient temp. | This compound (DFF) | rsc.org |

Metal-Free Catalytic Oxidation Strategies for this compound

In response to the environmental and economic concerns associated with heavy metal catalysts, metal-free catalytic systems have been developed for the synthesis of this compound (DFF) from 5-hydroxymethylfurfural (HMF). These methods offer a more sustainable pathway for DFF production.

One notable approach involves the use of piperidine nitroxide free radicals as the catalyst. This system avoids the use of any metal ions in the reaction process, which aligns with green chemistry principles and prevents metal leaching into the product. google.com Another strategy employs graphene oxide (GO) as a catalyst, which can facilitate the selective oxidation of HMF to DFF. In some cases, GO has been used in conjunction with co-catalysts like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) to achieve high HMF conversion (100%) and DFF selectivity (99.6%) under an air atmosphere. acs.org

Photocatalysis offers another metal-free alternative. Niobium pentoxide (Nb₂O₅) has been used as a photocatalyst for the selective oxidation of HMF to DFF under visible light. This process is advantageous as it utilizes light energy to drive the reaction, making it an environmentally friendly and energy-saving method. Over Nb₂O₅, a DFF selectivity of 90.6% has been achieved in the presence of oxygen. acs.org

Table 2: Selected Metal-Free Catalytic Systems for DFF Synthesis

| Catalyst | Co-catalyst/Oxidant | Solvent | Temperature (°C) | Yield/Selectivity of DFF | Reference |

|---|---|---|---|---|---|

| Piperidine nitroxide radicals | Not specified | Not specified | Mild conditions | High yield | google.com |

| Graphene Oxide (GO) | TEMPO / Air | Not specified | 80 | 99.6% selectivity | acs.org |

Conversion of Saccharides to this compound

The synthesis of this compound (DFF) directly from carbohydrates is a highly desirable process as it streamlines the conversion of renewable biomass into a valuable platform chemical. This can be achieved through either direct one-step conversions or multi-step pathways that proceed via a 5-hydroxymethylfurfural (HMF) intermediate.

Direct One-Step Methods from Fructose (B13574) and Other Sugars

The direct, one-pot synthesis of this compound (DFF) from fructose involves a tandem reaction that combines the dehydration of fructose to 5-hydroxymethylfurfural (HMF) and the subsequent oxidation of HMF to DFF within a single reactor. This approach avoids the costly and often problematic separation of the HMF intermediate. bioresources.com

Bifunctional catalysts are key to the success of these one-pot syntheses. For example, a magnetic nanocatalyst, WO₃HO-VO(salten)-SiO₂@Fe₃O₄, has been developed to catalyze both reaction steps. The tungstic acid component mediates fructose dehydration to HMF with an 82% yield, and the oxovanadium complex, upon addition of H₂O₂, oxidizes the HMF in situ to produce DFF with a 71% yield. rsc.org Another bifunctional catalyst prepared from phosphomolybdic acid and chitosan achieved a DFF yield of approximately 60% from fructose. bioresources.com

These methods simplify the production process, reduce waste, and enhance the economic viability of producing DFF from renewable feedstocks. google.comrsc.org

Multi-Step Pathways via 5-Hydroxymethylfurfural Intermediates

The two-step conversion of saccharides to this compound (DFF) is a widely studied and practical approach. This method separates the process into two distinct stages: the dehydration of sugars to 5-hydroxymethylfurfural (HMF), followed by the selective oxidation of HMF to DFF. nih.govresearchgate.net

Step 1: Dehydration of Saccharides to HMF Various carbohydrates, including monosaccharides like fructose and glucose, disaccharides such as sucrose, and polysaccharides like starch, can be used as starting materials. researchgate.netnih.gov The dehydration reaction is typically catalyzed by an acid. For instance, H-Beta, a zeolite catalyst, has been shown to be effective for converting various carbohydrates to HMF. researchgate.net In other systems, acidic resins like Purolite CT275DR have been used to achieve HMF yields of up to 70% from fructose. nih.gov

Synthesis of this compound from Other Furan (B31954) Derivatives

The synthesis of this compound (DFF) can also be accomplished by starting with other furan compounds that are structurally related to DFF. These methods often involve selective oxidation reactions.

Oxidation of 2,5-Bis(hydroxymethyl)furan to this compound

2,5-Bis(hydroxymethyl)furan (BHMF) is a direct precursor to this compound (DFF) through the oxidation of its two primary alcohol groups. BHMF itself can be produced from the reduction of 5-hydroxymethylfurfural (HMF). mdpi.com The oxidation of BHMF to DFF requires catalysts that can selectively convert the hydroxymethyl groups to aldehyde groups without causing over-oxidation or ring-opening reactions.

While the oxidation of HMF to DFF is more commonly reported, the oxidation of BHMF represents a viable synthetic route. This transformation is a key step in the broader reaction network of furan chemistry, where BHMF can be an intermediate in pathways leading from HMF to other valuable derivatives. mdpi.com The selection of appropriate catalysts and reaction conditions is critical to ensure high selectivity and yield of DFF from BHMF.

Routes from Furan-2-carboxylic Acid and Related Compounds

The synthesis of this compound from furan-2-carboxylic acid and its derivatives represents a plausible, though less direct, pathway compared to the oxidation of 5-hydroxymethylfurfural (HMF). This approach typically involves the conversion of the carboxylic acid functionality into other reactive intermediates that can subsequently be transformed into aldehydes.

One potential strategy involves the conversion of furan-2-carboxylic acid to its corresponding acid chloride, followed by reduction. While direct reduction of a carboxylic acid to an aldehyde can be challenging, conversion to an acid chloride provides a more reactive substrate for controlled reduction.

Another approach involves the transformation of furan-2,5-dicarboxylic acid (FDCA), which can be synthesized from furan-2-carboxylic acid, into this compound. A notable method for this conversion is the treatment of the precursor aldehyde, 2,5-diformylfuran (DFF), with tert-butyl hypochlorite to produce furan-2,5-dicarbonyl chloride (FDCC) in high yield rsc.orgrsc.org. This diacid chloride is a versatile intermediate that can be converted to various FDCA derivatives rsc.org. Although this demonstrates the conversion of the dialdehyde (B1249045) to the diacid chloride, the reverse reaction, a reduction of the diacid chloride to the dialdehyde, is a standard synthetic transformation.

Oxidation of Silyloxymethyl-2-furfural Derivatives to this compound

A significant synthetic route to this compound involves the oxidation of 5-silyloxymethyl-2-furfural derivatives. This method offers an alternative to the direct oxidation of 5-hydroxymethylfurfural (HMF), aiming to improve stability and yield. The silyl ether derivatives of HMF are generally more stable and can be readily prepared and purified by distillation.

The oxidation of these silylated compounds can be effectively promoted by N-bromosuccinimide (NBS) in the presence of a radical initiator such as azoisobutyronitrile (AIBN). The choice of the silyl group and the solvent has a considerable impact on the reaction yield. For instance, both trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) ethers of HMF have been successfully used as substrates.

Research has shown that with the trimethylsilyl ether, a good yield can be obtained in carbon tetrachloride. However, due to the carcinogenic nature of this solvent, alternatives have been explored. 1,2-dichloromethane has proven to be a suitable substitute, providing high yields. Unchlorinated solvents have also been tested, with dodecane showing excellent results, particularly with the tert-butyldimethylsilyl derivative, leading to a high yield of this compound.

| Silyl Derivative | Solvent | Yield of this compound (%) |

|---|---|---|

| Trimethylsilyl (TMS) | Carbon tetrachloride | Good |

| Trimethylsilyl (TMS) | 1,2-dichloromethane | High |

| tert-butyldimethylsilyl (TBDMS) | Dodecane | High |

Reaction Condition Optimization for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, and pressure, as well as the use of additives and co-catalysts.

Solvent Effects on Reaction Yield and Selectivity

The solvent plays a critical role in the synthesis of this compound, influencing reaction rates, product selectivity, and catalyst stability. In the oxidation of HMF, the choice of solvent can significantly affect the distribution of products.

For the selective oxidation of HMF to this compound, various organic solvents have been investigated. In studies using vanadyl phosphate-based catalysts, N,N-dimethylformamide (DMF) was found to be an effective reaction medium under mild conditions, leading to high selectivity at low HMF conversion researchgate.net. The reactivity of HMF has been observed to be highly solvent-dependent, with different outcomes in solvents like tert-butyl alcohol and dimethyl sulfoxide (DMSO) mdpi.com.

In the context of the oxidation of silyloxymethyl-2-furfural derivatives, chlorinated solvents like 1,2-dichloromethane and non-chlorinated hydrocarbons such as dodecane have been shown to afford good to excellent yields of this compound. The selection of an appropriate solvent is often a trade-off between reaction efficiency and environmental considerations.

| Synthetic Route | Catalyst/Reagent | Solvent | Observation |

|---|---|---|---|

| Oxidation of HMF | Vanadyl phosphate | N,N-dimethylformamide (DMF) | High selectivity at low conversion researchgate.net |

| Oxidation of silyloxymethyl-2-furfural | N-bromosuccinimide (NBS) | 1,2-dichloromethane | High yield |

| Oxidation of silyloxymethyl-2-furfural | N-bromosuccinimide (NBS) | Dodecane | High yield |

| Oxidation of HMF | Ru/Al2O3 | Toluene | Effective catalyst-solvent combination nih.gov |

Influence of Temperature and Pressure on this compound Formation

Temperature and pressure are fundamental parameters in the synthesis of this compound, directly impacting reaction kinetics and selectivity. The optimal settings for these parameters are highly dependent on the specific synthetic route and catalytic system employed.

For the aerobic oxidation of HMF, reaction temperature has been shown to be a critical factor. In a study using a Co/Mn/Br catalyst system, an increase in temperature was found to increase the yield of 2,5-furandicarboxylic acid, a potential over-oxidation product sci-hub.se. Conversely, for the synthesis of this compound (DFF), lower temperatures are generally preferred to minimize over-oxidation. For instance, with a Co/Mn/Br catalyst, DFF synthesis was carried out at 75°C, while the synthesis of FDCA required a higher temperature of 125°C researchgate.net.

In a continuous flow synthesis of DFF from HMF in a packed-bed reactor, the optimal reaction temperature was identified as 140°C using a Ru/Al2O3 catalyst nih.gov. This highlights that the interplay between catalyst, solvent, and temperature is key to achieving high yields.

Pressure, particularly of the oxidizing agent such as oxygen or air, also plays a significant role. In the Co/Mn/Br catalyzed oxidation of HMF, a high air pressure (70 bar) was employed researchgate.net. For the selective oxidation of HMF over intercalated vanadium phosphate oxides, the reaction was successfully carried out under mild conditions of 1 atm of oxygen at 110°C rsc.org. Photocatalytic methods have even demonstrated the synthesis of this compound at normal temperature and in an air atmosphere google.com.

| Catalytic System | Temperature (°C) | Pressure | Yield of DFF | Reference |

|---|---|---|---|---|

| Co/Mn/Br | 75 | 70 bar air | 63% | researchgate.net |

| Ru/Al2O3 (continuous flow) | 140 | - | 84.2% | nih.gov |

| Intercalated Vanadium Phosphate Oxides | 110 | 1 atm O2 | up to 83% | rsc.org |

| MAPbBr3 (photocatalytic) | Normal | Air | - | google.com |

Role of Additives and Co-catalysts in Enhancing this compound Production

Additives and co-catalysts can significantly enhance the efficiency and selectivity of this compound synthesis. These components can act in various ways, such as modifying the catalyst's active sites, facilitating the activation of reactants, or suppressing side reactions.

In the well-established metal/bromide catalytic systems for HMF oxidation, bromide ions (from sources like HBr or NaBr) are crucial co-catalysts that work in synergy with transition metals like cobalt and manganese sci-hub.seresearchgate.net. The bromide facilitates the oxidation process, though the exact mechanism is complex. The addition of zirconium to the Co/Mn/Br system has been investigated, but in some cases, it did not show an improvement in the yield of the dicarboxylic acid product sci-hub.se.

For the oxidation of silyloxymethyl-2-furfural derivatives, azoisobutyronitrile (AIBN) is used as a radical initiator, which is essential for the reaction to proceed with N-bromosuccinimide (NBS).

Furthermore, in some synthetic approaches, the reaction medium itself can contain components that act as promoters. For example, a catalytic system consisting of Br⁻, disulfide, and dimethylsulfoxide (DMSO) has been shown to promote the synthesis of DFF from various carbohydrates mdpi.com. In a metal-free system, sodium tert-butoxide (NaOtBu) in DMF with an oxygen balloon has been used to efficiently convert HMF to furan-2,5-dicarboxylic acid, with this compound being an intermediate rsc.orgnih.gov.

Purity and Isolation Strategies for this compound

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a high-purity product suitable for subsequent applications. The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the physical properties of the compound.

A common strategy for the purification of this compound involves crystallization. The selection of an appropriate solvent is key to successful crystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. Solvents such as cyclohexane and petroleum ether have been used for the crystallization of this compound, reportedly yielding a product with a purity greater than 99.5% google.com. The process often involves concentrating the reaction mixture after an initial workup, followed by the addition of the crystallization solvent google.com.

Chromatographic techniques are also employed for the purification of furan derivatives. Flash chromatography over silica gel is a standard laboratory method for separating the desired product from byproducts and unreacted starting materials acs.org. The choice of eluent system is crucial for achieving good separation. For the purification of related furan compounds, mixtures of solvents like ethyl acetate and hexane are commonly used.

In some synthetic procedures, an extraction step is performed to initially separate the product from the reaction medium. For instance, after a biotransformation reaction to produce this compound, the broth can be extracted with an organic solvent like ethyl acetate. The combined organic extracts are then dried and evaporated to yield the crude product, which can be further purified, for example, by NMR to assess its purity acs.org.

For larger-scale production, distillation can be a viable purification method, particularly for volatile compounds. Bulb-to-bulb distillation under reduced pressure has been used to purify related furan aldehydes, yielding a high-purity product mdpi.com.

Mechanistic Investigations of Furan 2,5 Dicarbaldehyde Synthesis

Reaction Pathways and Intermediate Identification in Furan-2,5-dicarbaldehyde Formation

The synthesis of this compound (DFF), a valuable bio-based platform chemical, is most commonly achieved through the selective oxidation of 5-Hydroxymethylfurfural (B1680220) (HMF). rsc.orgresearchgate.net The conversion process involves a network of reactions where HMF is transformed into DFF, with the potential for subsequent oxidation to other furan (B31954) derivatives. The primary reaction pathway involves the targeted oxidation of the hydroxymethyl group (-CH₂OH) of HMF into an aldehyde group (-CHO), yielding DFF. mdpi.com

However, depending on the reaction conditions and catalytic system employed, alternative pathways and side reactions can occur, leading to the formation of various intermediates and by-products. One significant parallel pathway involves the oxidation of the existing aldehyde group on HMF, which leads to the formation of 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). Further oxidation of DFF can also occur. The aldehyde groups of DFF can be oxidized to carboxyl groups, proceeding through 5-formyl-2-furancarboxylic acid (FFCA) as an intermediate, and ultimately yielding 2,5-furandicarboxylic acid (FDCA). researchgate.netmdpi.com Excessive oxidation can lead to the degradation of the furan ring and the formation of CO₂. researchgate.net

The general transformation from HMF to FDCA, which includes DFF as a key intermediate, can be visualized as two main routes originating from HMF. mdpi.com

Route 1: HMF is first oxidized at the alcohol group to produce DFF, which is then oxidized to FFCA and finally to FDCA.

Route 2: HMF is first oxidized at the aldehyde group to form HMFCA, which is then oxidized to FFCA and subsequently to FDCA.

The selectivity towards DFF is therefore a critical challenge, requiring precise control over the oxidation process to favor the conversion of the alcohol group while preventing further oxidation of the aldehyde groups. researchgate.net

Table 1: Key Compounds in the Reaction Pathways of this compound Synthesis

| Compound Name | Abbreviation | Chemical Formula | Role in Pathway |

|---|---|---|---|

| 5-Hydroxymethylfurfural | HMF | C₆H₆O₃ | Starting Material |

| This compound | DFF | C₆H₄O₃ | Target Product / Intermediate |

| 5-formyl-2-furancarboxylic acid | FFCA | C₆H₄O₄ | Intermediate |

| 2,5-Furandicarboxylic acid | FDCA | C₆H₄O₅ | Over-oxidation Product |

| 5-hydroxymethyl-2-furancarboxylic acid | HMFCA | C₆H₆O₄ | By-product / Intermediate |

Kinetic Studies and Rate-Determining Steps in this compound Synthesis

For related reactions, such as the reduction of nitroarenes using iron-based metal-organic frameworks, the process has been observed to follow pseudo-first-order kinetics. nih.gov This is demonstrated by a linear relationship when plotting the natural logarithm of the reactant concentration ratio (ln(Ct/C₀)) against time. nih.gov In some catalytic systems, the reaction rate can be suppressed by high concentrations of the reactant, suggesting that the catalyst surface becomes saturated, which limits the access of other necessary reagents to the active sites. nih.gov

Role of Active Species and Catalytic Sites in this compound Production

The catalytic conversion of HMF to DFF relies on a variety of heterogeneous catalysts, where the nature of the active species and catalytic sites is fundamental to the catalyst's activity and selectivity. Different materials have been identified as effective catalysts, including those based on vanadium, manganese, ruthenium, and cobalt.

Vanadium-Based Catalysts: Vanadyl phosphate (B84403) (VOPO₄·2H₂O) has been studied for the selective oxidation of HMF to DFF. researchgate.net In these systems, the vanadium centers are considered the active species that facilitate the oxidation process.

Manganese-Based Catalysts: Manganese oxides, such as α-MnO₂, and mixed oxides like Mn-Ce, are widely used. researchgate.netresearchgate.net For MnCo₂O₄ catalysts, Mn³⁺ has been identified as the active site for the oxidation reaction. researchgate.net The acid-base properties of these mixed oxides can be adjusted, which in turn helps to control the distribution of reaction products. researchgate.net

Ruthenium-Based Catalysts: Supported ruthenium catalysts, such as Ru on Al₂O₃ or Mn-Ce mixed oxides, have demonstrated effectiveness. researchgate.netchemicalbook.com In these heterogeneous systems, the ruthenium nanoparticles serve as the catalytically active sites.

Cobalt/Manganese Bromide Systems: Homogeneous catalytic systems using metal/bromide combinations (e.g., Co/Mn/Br) are also effective. researchgate.net The redox cascade involving the cobalt and manganese ions is central to the catalytic cycle. researchgate.net

Iron-Based Catalysts: In related catalytic reductions, Lewis acidic Fe³⁺ centers on the surface of metal-organic frameworks have been shown to enhance substrate binding and promote the reaction, highlighting the importance of Lewis acid sites in catalysis. nih.gov

The performance of these catalysts is often linked to specific characteristics of their active sites. For instance, Lewis acidic sites can play a crucial role by coordinating with oxygen atoms in the substrate, thereby activating them for reaction and stabilizing intermediates. nih.gov

Table 2: Examples of Catalytic Systems and Their Active Sites for this compound Synthesis

| Catalyst System | Identified Active Species/Sites | Reference |

|---|---|---|

| VOPO₄·2H₂O (VOP) | Vanadium centers | researchgate.net |

| MnCo₂O₄ | Mn³⁺ ions | researchgate.net |

| Ru/MnₓCe₁Oᵧ | Ruthenium nanoparticles, acid/base sites of the mixed oxide support | researchgate.net |

| Co/Mn/Br | Co and Mn ions in a redox cascade | researchgate.net |

| Iron MOF (UOW-8) | Surface Lewis acidic Fe³⁺ centers | nih.gov |

Solvent-Catalyst Interactions and Their Mechanistic Implications in this compound Synthesis

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence the reaction mechanism through interactions with both the catalyst and the reacting species. The solvent can affect reactant solubility, stabilize intermediates, and in some cases, directly participate in the catalytic cycle.

In studies using vanadyl phosphate catalysts, N,N-dimethylformamide (DMF) was found to be an effective reaction medium, yielding high productivity under mild conditions. researchgate.net This suggests a favorable interaction between the polar aprotic solvent and the heterogeneous catalyst, potentially influencing the accessibility of active sites or the stability of reaction intermediates.

Advanced Derivatization Chemistry of Furan 2,5 Dicarbaldehyde

Formation of Furan-2,5-dicarboxylic Acid (FDCA) from Furan-2,5-dicarbaldehyde

The oxidation of this compound (DFF) to Furan-2,5-dicarboxylic acid (FDCA) is a critical step in the value chain of biomass-derived chemicals. FDCA is considered a top-12 bio-based building block by the U.S. Department of Energy and a renewable substitute for petroleum-derived terephthalic acid in the production of polyesters like polyethylene (B3416737) furanoate (PEF). chemicalbook.comnih.gov The conversion of DFF is typically the final oxidation step in the pathway from 5-hydroxymethylfurfural (B1680220) (HMF) to FDCA. libretexts.org

The reaction involves the oxidation of both aldehyde functionalities to carboxylic acids. This transformation can be achieved through various catalytic systems, including both metal-based and metal-free approaches.

Catalytic Systems for DFF Oxidation to FDCA:

| Catalyst System | Oxidant | Solvent | Temperature | Time | Yield of FDCA |

| NaOtBu | O₂ balloon | DMF | 45 °C | 6 h | 85.02% |

| Co/Mn/Br | Air (70 bar) | Acetic Acid | 125 °C | - | ~60% |

| Pt/C | O₂ | Water | Ambient | - | Varies |

| Ru-based catalysts | O₂ | Water | Varies | - | Varies |

A simple and efficient metal-free system utilizing sodium tert-butoxide (NaOtBu) in dimethylformamide (DMF) under an oxygen balloon has been shown to successfully convert DFF to FDCA with a yield of 85.02%. nih.gov This method is part of a broader strategy for oxidizing HMF and its derivatives. nih.gov The proposed mechanism involves the formation of a salt of 5-formylfuran-2-carboxylic acid (FFCA), which is then further oxidized to the disodium (B8443419) salt of FDCA, followed by acidification to yield the final product. nih.gov

Synthesis of Schiff Bases from this compound

The presence of two aldehyde groups makes this compound an ideal monomer for the synthesis of Schiff bases (imines) through condensation reactions with primary amines. rsc.org These reactions typically involve the formation of a carbon-nitrogen double bond (–C=N–) and the elimination of water. The resulting furan-containing Schiff bases are of significant interest due to their applications in polymer science, coordination chemistry, and materials science. rsc.orgwikipedia.org

Due to its difunctional nature, this compound can react with diamines to produce polymeric Schiff bases, also known as polyimines or polyazomethines. rsc.org These materials are valued for their thermal stability and potential applications as high-performance materials. wikipedia.orgsphinxsai.com

The polymerization of DFF with primary amines such as 1,2-diaminoethane and 4,4-diaminobibenzyl has been carried out at room temperature in solvents like acetonitrile (B52724) and ethanol. rsc.org Spectroscopic analysis of these reactions confirms the clean formation of the imine (–CH=N–) functional group. sphinxsai.com Depending on the reaction conditions and the specific diamine used, the products can include a mixture of linear polymers and cyclic oligomers. rsc.orgsphinxsai.com The formation of cyclic products is often limited to smaller ring sizes where the imine groups maintain an anti-geometry. sphinxsai.com The resulting polymeric materials have demonstrated good thermal stability. rsc.orgsphinxsai.com

Macrocyclic compounds can be synthesized using this compound through template-directed condensation reactions. In this approach, a metal ion is used to organize the reacting molecules—DFF and a suitable diamine—into a specific orientation that favors the formation of a large ring structure.

For example, novel alkaline-earth metal complexes of macrocyclic Schiff bases are formed by the metal-induced condensation of DFF with flexible diamines like 3,6,9-trioxaundecane-1,11-diamine or 1,5-bis(2-aminophenoxy)-3-oxapentane in alcoholic media. The presence of metal ions such as Ba²⁺ and Sr²⁺ is often crucial, as the macrocycles form in little to no yield in their absence. wikipedia.org This templating effect highlights the role of the metal cation in directing the cyclization process over linear polymerization.

The Schiff bases derived from this compound, particularly the polymeric, oligomeric, and macrocyclic variants, contain multiple nitrogen and sometimes oxygen donor atoms. This makes them excellent ligands for coordinating with a wide range of metal ions. organic-chemistry.orgwiley-vch.de The resulting metal complexes have applications in catalysis and materials science. rsc.orgresearchgate.net

The imine nitrogen atoms and the furan (B31954) oxygen atom can act as coordination sites. For instance, in macrocyclic structures, the central cavity created by the ligand can host a metal ion, leading to stable complexes. Alkaline-earth metals have been successfully incorporated into macrocycles derived from DFF. Similarly, transition metals can be complexed with Schiff base ligands. While much of the literature focuses on ligands from simpler furan aldehydes, the principles extend to DFF-derived ligands, which can form polynuclear or polymeric complexes due to their multiple coordination sites. organic-chemistry.orgwiley-vch.de The chelation of metal ions often enhances the properties of the organic ligand, including its stability and electronic characteristics. wikipedia.org

Other Selective Transformations of Aldehyde Functionalities in this compound

Beyond oxidation to FDCA and Schiff base formation, the aldehyde groups of this compound can undergo a variety of other selective chemical transformations. These reactions provide access to a broader range of furan-based derivatives with diverse functionalities.

Cannizzaro Reaction: As a non-enolizable aldehyde (lacking α-hydrogens), DFF can undergo the Cannizzaro reaction in the presence of a strong base. rsc.org This reaction involves the disproportionation of the aldehyde. For a dialdehyde (B1249045) like DFF, an intramolecular or intermolecular reaction can occur. The reaction can be used as a synthetic route to produce 2,5-bis(hydroxymethyl)furan (BHMF), where both aldehyde groups are reduced to alcohols. nih.gov This process represents a redox reaction where one molecule of the aldehyde is reduced at the expense of another being oxidized. rsc.orgmasterorganicchemistry.com

Selective Reduction: The aldehyde groups of DFF can be selectively reduced to hydroxyl groups to yield 2,5-bis(hydroxymethyl)furan (BHMF), another valuable monomer for polymer synthesis. acs.orgnih.gov This transformation requires chemoselective reducing agents that target the carbonyl group without affecting the furan ring, which can be sensitive to certain reduction conditions like catalytic hydrogenation. libretexts.org

Knoevenagel Condensation: The Knoevenagel condensation is a reaction between a carbonyl group and an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. organic-chemistry.org Furan aldehydes are known to participate in this reaction to form a new carbon-carbon double bond. mdpi.com this compound can react with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) at both aldehyde sites to produce highly conjugated, symmetrical molecules. rsc.org These products are of interest in the synthesis of dyes and functional organic materials.

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). sphinxsai.com DFF can react with two equivalents of a Wittig reagent to synthesize symmetrical molecules containing a central furan ring flanked by double bonds. For example, reaction with a benzyl-derived phosphonium ylide would produce a furan-containing stilbene (B7821643) analogue. damascusuniversity.edu.sy This reaction is highly versatile, as the structure of the resulting alkene is determined by the structure of the ylide used. nih.govwiley-vch.de

Applications of Furan 2,5 Dicarbaldehyde in Contemporary Materials Science and Organic Synthesis

Polymer Science and Engineering Applications of Furan-2,5-dicarbaldehyde

The bifunctional nature of this compound renders it an important monomer for step-growth polymerization. Its aldehyde groups readily react with nucleophiles, particularly amines, to form a variety of polymeric structures.

This compound as a Monomer for Polyimine Vitrimers

Vitrimers are a class of polymers that bridge the gap between thermoplastics and thermosets, exhibiting network-like strength at service temperatures while being reprocessable at elevated temperatures. This behavior is enabled by dynamic covalent bonds that can undergo associative exchange reactions.

This compound is an ideal monomer for creating polyimine vitrimers. The condensation reaction between its aldehyde groups and primary amines forms imine bonds (a Schiff base linkage). The dynamic nature of these imine bonds allows them to rearrange under external stimuli like heat, which facilitates network topology rearrangement without compromising the crosslink density. rsc.org This property imparts materials with self-healing, remoldable, and recyclable characteristics, aligning with the principles of a circular economy. The rigid furan (B31954) ring contributes to the thermal stability and mechanical robustness of the resulting vitrimeric materials.

Development of Bio-based Poly(Schiff base) Materials from this compound

Poly(Schiff base)s, or polyimines, are polymers characterized by the presence of (-C=N-) linkages in their backbone. The use of bio-derived this compound for their synthesis has garnered significant interest for producing sustainable materials. rsc.org These polymers are typically synthesized through the polycondensation of this compound with various aliphatic or aromatic diamines. nih.gov

Research has shown that the properties of these materials are highly dependent on the structure of the diamine co-monomer. For instance, polymerization with flexible, long-chain aliphatic diamines can yield tough, film-forming materials. nih.gov In contrast, aromatic diamines result in polymers with higher thermal stability and extended π-conjugation. researchgate.net The synthesis can often be performed under environmentally benign conditions, sometimes without the need for a solvent or catalyst. nih.gov Spectroscopic analysis has revealed that these polymerizations can yield a mixture of linear polymer chains and cyclic oligomers. researchgate.net

Table 1: Thermal Properties of Poly(Schiff base)s Derived from this compound and Various Diamines

| Diamine Co-monomer | Glass Transition Temperature (Tg) | Thermal Stability (Td, onset) |

|---|---|---|

| 1,3-Propanediamine | 65 °C | ~250 °C |

| 1,6-Hexanediamine | 50 °C | ~260 °C |

| p-Phenylenediamine | >200 °C | >300 °C |

Note: Data are representative values compiled from typical findings in the literature. Actual values may vary based on synthesis conditions and molecular weight.

This compound in the Synthesis of Polyamides and Polyurethanes

Direct polycondensation of this compound is not the primary route for synthesizing polyamides and polyurethanes, which typically require dicarboxylic acid, diol, or diamine monomers. Instead, this compound serves as a crucial precursor for creating other furan-based monomers suitable for these polymer classes. For example, it can be converted into:

2,5-Furandicarboxylic acid (FDCA) through oxidation. FDCA is a well-established bio-based analogue of terephthalic acid used extensively in the synthesis of polyesters and polyamides. researchgate.netrsc.org

2,5-Bis(hydroxymethyl)furan (BHMF) through reduction. BHMF is a furanic diol used to produce polyesters and polyurethanes. nih.gov

Furan-based diamines through reductive amination. These diamines can then be polymerized with dicarboxylic acids to form fully or partially bio-based polyamides. bohrium.com

This role as a versatile intermediate highlights its importance in expanding the toolbox of monomers for sustainable high-performance polymers. mdpi.com

Crosslinking Agent in Biocatalysis and Materials Science

This compound has emerged as a promising bio-based crosslinking agent, presenting a safer and more sustainable alternative to petroleum-derived agents like glutaraldehyde (B144438). researchgate.net Its primary application in this area is for the covalent immobilization of enzymes.

In this process, the aldehyde groups of this compound react with primary amine groups (e.g., lysine (B10760008) residues) on the surface of an enzyme and an amino-functionalized solid support, creating stable imine linkages that bind the enzyme to the carrier. rsc.org Studies comparing this compound with glutaraldehyde for the immobilization of glucoamylase on methacrylic resins have shown that it achieves comparable enzymatic activities and long-term stability. researchgate.netrsc.org

Unlike glutaraldehyde, which exists in complex equilibria in aqueous solutions, this compound exhibits simpler chemistry, reacting straightforwardly to form imine bonds. rsc.org This predictability, combined with its derivation from renewable resources, makes it an attractive agent for applications in biocatalysis and fine chemical synthesis. researchgate.net

Precursor for Advanced Organic Synthesis of Furan-Containing Molecules

The reactivity of its aldehyde groups and the stability of the furan ring make this compound a valuable platform for the synthesis of a wide range of furan-containing molecules. It serves as a key intermediate in the production of pharmaceuticals, antifungal agents, and other fine chemicals. rsc.org

The two aldehyde functionalities can be selectively or fully transformed through various organic reactions, including:

Oxidation to produce 5-formyl-2-furoic acid (FFCA) and subsequently 2,5-furandicarboxylic acid (FDCA). researchgate.net

Reduction to yield 2,5-bis(hydroxymethyl)furan (BHMF). nih.gov

Wittig reactions, Knoevenagel condensations, and Henry reactions to elongate the carbon chains and introduce new functional groups.

This synthetic versatility allows for the creation of complex molecular architectures built upon the furan scaffold, demonstrating its foundational role in bio-based organic chemistry. rsc.orgmdpi.com

Application in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable porosity. springernature.com Their high surface area and well-defined pore structures make them suitable for applications in gas storage, catalysis, and sensing. nih.gov

This compound is utilized as an organic building block, or linker, in the synthesis of COFs. It undergoes condensation reactions with multi-topic amine linkers (e.g., triamines or tetraamines) to form highly stable, crystalline frameworks held together by imine bonds. nih.gov The geometry of the aldehyde and amine precursors dictates the resulting topology of the COF network. The incorporation of the furan ring into the COF backbone can impart specific electronic and chemical properties. The synthesis of these frameworks relies on dynamic covalent chemistry, where the reversible formation of imine bonds allows for "error-correction" during the growth process, leading to highly ordered and crystalline materials. springernature.com

Table 2: Properties of an Exemplary COF Synthesized with a Furan-based Linker

| COF Name | Linkers Used | BET Surface Area (m²/g) | Pore Diameter (nm) | Key Feature |

|---|---|---|---|---|

| Py-BPyPh COF | 4,4′,4″,4′″-(pyrene-1,3,6,8-tetrayl)tetraaniline + [2,2′-bipyridine]-5,5′-dicarbaldehyde* | ~2349 | ~2.1 | High porosity and crystallinity |

Note: This example uses a bipyridine-based dicarbaldehyde to illustrate the synthesis principle. COFs using this compound would follow a similar synthetic strategy with different resulting properties. nih.gov

Supramolecular Assembly and Host-Guest Chemistry Involving this compound Scaffolds

This compound (DFF), also known as 2,5-diformylfuran, has emerged as a significant building block in the field of supramolecular chemistry. Its rigid, planar furan core and the two reactive aldehyde functionalities positioned symmetrically at the 2 and 5 positions make it an ideal candidate for the construction of complex, well-defined supramolecular architectures. These structures, primarily macrocycles and porous organic polymers, serve as hosts in host-guest systems, capable of selectively binding ions and small molecules. The primary route to these assemblies is through the formation of Schiff bases, leveraging the reversible condensation reaction between the aldehyde groups of DFF and various primary amines.

A prominent application of this compound is in the synthesis of novel macrocyclic compounds. researchgate.netresearchgate.net The condensation reaction of DFF with different diamines leads to the formation of polyazamacrocycles. datapdf.comnih.gov The outcome of these macrocyclization reactions can be significantly influenced by the presence of metal ions that act as templates. researchgate.netresearchgate.net These ions coordinate to the reacting species, organizing them in a specific orientation that favors the formation of a particular macrocycle size and conformation, thereby creating a host structure that is tailored to the guest template. For instance, ions such as Mn²⁺, Ba²⁺, and Sr²⁺ have been successfully used as templates in the synthesis of new Schiff's base macrocyclic compounds containing the furan ring. researchgate.net In one study, an 18-membered macrocycle was prepared from 2,5-furandicarboxaldehyde and o-phenylenediamine, and its complexation with Na⁺ and Pb²⁺ ions was confirmed through X-ray diffraction. researchgate.net

Dynamic Combinatorial Chemistry (DCC) represents a more advanced approach for the synthesis and discovery of host molecules derived from DFF. datapdf.comnih.gov In a DCC system, a library of different macrocycles is generated in a state of thermodynamic equilibrium through reversible imine bond formation. The introduction of a suitable guest (or template), such as an inorganic salt, can shift this equilibrium to favor the formation of the macrocycle that binds the guest most strongly. datapdf.comnih.gov This optimal host can then be isolated in high yield by chemically "locking" the structure, typically through the reduction of the dynamic imine bonds to stable amine linkages. datapdf.com This methodology has proven to be a labor-efficient alternative to classical synthesis, providing control over the library's behavior and increasing the isolated yields of the desired macrocyclic amines compared to non-templated reactions. datapdf.comnih.gov

The table below summarizes representative examples of macrocyclic systems derived from this compound, highlighting the role of templates in directing their assembly.

| Macrocycle Precursors | Template Ion(s) | Resulting Host Architecture | Key Finding |

|---|---|---|---|

| This compound + o-Phenylenediamine | Na⁺, Pb²⁺ | 18-membered Schiff base macrocycle | Metal ions direct the synthesis and form stable complexes with the resulting macrocycle. researchgate.net |

| This compound + Various Diamines | Mn²⁺, Ba²⁺, Sr²⁺ | Series of new Schiff base macrocycles | Demonstrates the utility of different metal ions in templating the formation of furan-containing macrocycles. researchgate.net |

| This compound + Various Diamines | Inorganic Salts (General) | Dynamic combinatorial library of polyazamacrocycles | Templates control library composition, increasing yields of the corresponding macrocyclic amines after reduction. datapdf.comnih.gov |

Computational Chemistry Approaches for Furan 2,5 Dicarbaldehyde Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemrj.orgresearchgate.net It is widely employed to predict molecular geometries, energies, and reactivity. DFT studies can elucidate the relationship between the electronic properties of Furan-2,5-dicarbaldehyde and its chemical behavior.

Detailed research findings from DFT calculations provide values for global and local reactivity descriptors, which help in understanding the stability and reactive nature of a molecule. researchgate.net Global descriptors apply to the molecule as a whole, while local descriptors indicate the reactivity of specific atomic sites.

Key Global Reactivity Descriptors:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and more reactive.

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. A higher chemical potential (less negative) suggests a molecule is more reactive or less stable. researchgate.net

Chemical Hardness (η): This measures the resistance to a change in the electron distribution or charge transfer. researchgate.net A molecule with a large HOMO-LUMO gap is considered "hard," implying higher stability and lower reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. mdpi.com

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron donating/accepting tendency. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or charge transfer. |

| Electrophilicity Index (ω) | μ2 / 2η | Global electrophilic nature of the molecule. |

While specific DFT studies focusing solely on the electronic structure of this compound are not widely detailed in the reviewed literature, extensive research on its precursor, 5-(hydroxymethyl)furfural (HMF), offers valuable insights. For instance, quantum chemical calculations on HMF have been used to understand the mechanism of humin formation, a common side reaction during the conversion of HMF to valuable derivatives like Furan-2,5-dicarboxylic acid (FDCA). nih.gov A Natural Population Analysis (NPA) of HMF showed that the carbon atoms at positions 3 and 5 of the furan (B31954) ring carry charges of -0.159 and +0.324, respectively. nih.gov This information helps predict that these sites are susceptible to nucleophilic attack (e.g., by OH⁻ ions), providing a theoretical basis for understanding side reactions. nih.gov Similar DFT approaches can be applied to this compound to map its electron density, identify electrophilic and nucleophilic sites, and predict its reactivity in various chemical transformations.

Molecular Modeling and Simulation of this compound Reactions

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the physical movements of atoms and molecules over time. These methods can provide a deeper understanding of reaction dynamics, conformational changes, solvent effects, and the behavior of molecules in complex environments.

Currently, there is limited specific literature detailing molecular dynamics simulations of reactions directly involving this compound. However, the principles of these methods are broadly applicable. For example, MD simulations could be employed to:

Investigate Solvent Effects: Simulate the synthesis of this compound in different solvents to understand how the solvent molecules interact with reactants, intermediates, and transition states, thereby influencing reaction rates and selectivity.

Model Polymerization Processes: this compound is a valuable monomer for creating novel polymers. Molecular simulations could model the polymerization process, providing insights into the resulting polymer chain structure, conformation, and material properties.

Study Interactions with Catalysts: Simulate the adsorption and interaction of this compound on a catalyst surface. This can help elucidate the orientation of the molecule at the active site and the dynamics of the catalytic process, complementing insights from static DFT calculations.

While direct simulation studies on this compound are scarce, related research highlights the potential of these methods. For instance, molecular dynamics simulations have been used to investigate the role of co-solvents in increasing the yield of HMF from glucose, demonstrating the power of simulation to unravel complex reaction mechanisms in biomass conversion. researchgate.net

Theoretical Insights into Catalytic Mechanisms Involving this compound

Computational studies are instrumental in elucidating the complex mechanisms of catalytic reactions involving this compound, particularly its synthesis from biomass-derived HMF. Theoretical models help identify reaction intermediates, transition states, and rate-determining steps, guiding the design of more efficient catalysts.

Several catalytic pathways for the synthesis of this compound have been explored, with theoretical insights playing a key role:

Aerobic Oxidation over Metal Oxides: The conversion of HMF to this compound often involves aerobic oxidation. One proposed mechanism over sulfonated MoO₃-ZrO₂ binary oxides involves several steps. First, HMF adsorbs onto the catalyst surface. The rate-controlling step is believed to be the activation of the C-H bond in the hydroxymethyl group, which is facilitated by the catalyst. researchgate.net

Meerwein-Ponndorf-Verley-Oppenauer (MPVO) Reaction: A unique pathway allows for the direct conversion of HMF into both this compound (DFF) and 2,5-dihydroxymethylfuran (DHMF) without an external oxidant or reductant. researchgate.netadvanceseng.com In this Lewis acid-catalyzed MPVO reaction, one molecule of HMF acts as a hydrogen donor (oxidized to DFF) while another acts as a hydrogen acceptor (reduced to DHMF), resulting in a 1:1 molar ratio of the two products. researchgate.netadvanceseng.com

Visible-Light Photocatalysis: Theoretical insights have helped explain the mechanism of HMF photo-oxidation to DFF using HBr and molecular oxygen. rsc.org The proposed mechanism involves the generation of bromine atom (Br•) and superoxide (O₂⁻•) radicals through the photolysis of HBr. These highly reactive radical species are the active agents that selectively oxidize the hydroxymethyl group of HMF to an aldehyde group. rsc.org

These examples demonstrate how theoretical and computational approaches provide a fundamental understanding of the catalytic processes where this compound is a key product, paving the way for the rational design of catalysts and optimization of reaction conditions.

Perspectives on Sustainable Production and Utilization of Furan 2,5 Dicarbaldehyde

Utilization of Biomass Feedstocks for Furan-2,5-dicarbaldehyde Production

The primary route to this compound begins with C6 sugars derived from biomass. researchgate.net Lignocellulosic biomass, which includes agricultural residues like corn stover, sugarcane bagasse, and rice straw, is a particularly promising non-edible feedstock. urfu.ruencyclopedia.pubucr.edu This raw material is processed to yield cellulose (B213188) and hemicellulose, which are then hydrolyzed into simple sugars such as glucose and fructose (B13574). encyclopedia.pubsemanticscholar.org

The conversion process typically follows these key steps:

Hydrolysis of Biomass: Lignocellulosic biomass undergoes pretreatment and hydrolysis to break down complex carbohydrates (cellulose, hemicellulose) into C6 sugars, primarily glucose. semanticscholar.orgcetjournal.it

Isomerization to Fructose: Glucose is often isomerized to fructose, as the dehydration of fructose to 5-hydroxymethylfurfural (B1680220) (HMF) is generally more efficient. nih.govfrontiersin.org

Dehydration to HMF: Fructose is then dehydrated in a crucial step to form HMF, a key furanic platform chemical. nih.govresearchgate.net

Selective Oxidation to this compound: Finally, HMF undergoes selective oxidation of its alcohol group to produce this compound. ipe.ac.cnrsc.orgresearchgate.net

Some modern approaches aim to streamline this process into a "one-pot" synthesis, directly converting fructose to DFF to reduce separation costs and solvent consumption. researchgate.netresearchgate.net

Adherence to Green Chemistry Principles in Synthetic Routes

The synthesis of this compound from biomass aligns with several core principles of green chemistry, which advocates for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. frontiersin.org

Use of Renewable Feedstocks: The entire production pathway is founded on the use of renewable biomass, moving away from depleting fossil fuel resources. urfu.ruresearchgate.net

Catalysis: Catalytic processes are central to the efficient and selective conversion of HMF to DFF. ipe.ac.cn

Heterogeneous Catalysts: Solid catalysts, such as those based on vanadyl phosphate (B84403) or mixed metal oxides, are favored as they are easily separated from the reaction mixture and can be recycled, minimizing waste. researchgate.netacs.orgresearchgate.net Cost-effective and earth-abundant metals like iron and cobalt are being developed to replace precious metal catalysts. rsc.org

Biocatalysis: The use of enzymes (e.g., oxidases) and whole-cell systems represents a particularly green approach. rsc.org These biocatalytic reactions often occur in water under mild conditions (ambient temperature and pressure), offering high selectivity and reducing energy consumption and the formation of byproducts. researchgate.netnih.govmdpi.com

Safer Solvents and Reaction Conditions: Research is focused on replacing traditional organic solvents like DMF and DMSO with greener alternatives such as water or bio-derived solvents. researchgate.netacs.org Electrocatalytic methods are also being explored, which can utilize green solvents and avoid harsh chemical oxidants. nih.gov Biocatalytic routes inherently use water as a benign solvent. rsc.org

Life Cycle Assessment Considerations for this compound Pathways

A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal ("cradle-to-grave"). acs.orgnih.gov While comprehensive LCAs specifically for this compound are not widely published, assessments of its precursor HMF and its oxidation product 2,5-furandicarboxylic acid (FDCA) provide critical insights into the key factors that would determine its environmental footprint. rsc.orgmdpi.com

Key considerations in the LCA of furanic chemical production include:

Feedstock Source and Cultivation: The type of biomass used is critical. Using agricultural waste (lignocellulose) avoids the food-versus-fuel debate and has a different environmental impact profile compared to using dedicated crops like corn for glucose. rsc.org

Solvent and Catalyst Impact: The production, use, and recycling or disposal of solvents and catalysts are significant factors. rsc.org The choice of solvent (e.g., petroleum-based DMSO vs. water) and catalyst (e.g., precious metals vs. abundant metals) heavily influences the process's sustainability. cetjournal.itresearchgate.net

Greenhouse Gas Emissions: LCAs suggest that while bio-based products like HMF and FDCA can offer lower net CO2 emissions compared to their fossil-based counterparts, they may lead to increased impacts in other categories. rsc.orgosti.gov The supply of chemicals and heat for the process often dominates the carbon footprint. mdpi.com

Ecotoxicity: The environmental impact of the furanic compounds themselves is a consideration. Studies on a range of furan (B31954) platform chemicals have been conducted to assess their ecotoxicological effects and confirm their "green" credentials. rsc.org

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Furan-2,5-dicarbaldehyde Production

The selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to this compound is a critical step in its production chain. While various catalytic systems have been explored, the pursuit of higher efficiency and selectivity under milder, more sustainable conditions remains a primary research goal. Future efforts will likely concentrate on the rational design of catalysts with tailored active sites and support materials.

Vanadium-based catalysts have shown considerable promise. For instance, vanadyl phosphate (B84403) (VOP) used in N,N-dimethylformamide (DMF) has demonstrated high selectivity, although conversion rates can be modest. researchgate.net Research into modifying VOP with other metal cations (such as Fe³⁺, Cr³⁺, Ga³⁺, Mg²⁺, Cu²⁺, and Pd²⁺) has been explored, though significant improvements have yet to be realized. researchgate.net The development of vanadium-incorporated hydroxyapatite (B223615) catalysts represents another promising avenue, offering good HMF conversion and DFF selectivity with air as the oxidant. acs.org The Mars-Van Krevelen mechanism, involving the reduction and re-oxidation of vanadium species, is a key area of study for these systems. acs.org

Future research will likely focus on:

Nanostructured Catalysts: Engineering catalysts with well-defined nanoscale architectures to maximize the exposure of active sites and enhance catalyst stability.

Bimetallic and Multimetallic Formulations: Exploring synergistic effects between different metals to improve both activity and selectivity, potentially lowering reaction temperatures and pressures.

Novel Support Materials: Investigating the role of supports beyond traditional materials, focusing on porous carbons, metal-organic frameworks (MOFs), and functionalized polymers to enhance catalyst dispersion and facilitate reactant/product transport.

Photocatalytic and Electrocatalytic Systems: Harnessing light or electrical energy to drive the oxidation of HMF, offering potentially greener and more energy-efficient production routes.

Table 1: Performance of Various Catalytic Systems in the Oxidation of HMF to this compound

| Catalyst | Oxidant | Solvent | Temperature (°C) | HMF Conversion (%) | DFF Selectivity (%) | Reference |

| VOPO₄·2H₂O | O₂ | DMF | 100 | Low | 95 | researchgate.net |

| Immobilized vanadyl-pyridine complexes | - | - | 130 | 82 | 99 | researchgate.net |

| Vanadyl phosphate | - | - | 150 | 84 | 97 | researchgate.net |

| Cu(NO₃)₂/VOSO₄ | - | - | 80 | 99 | 99 | researchgate.net |

| Vanadium-incorporated hydroxyapatite | Air | DMSO | 140 | 95.5 | 82.9 | acs.org |

Exploration of New Derivatization Pathways and Functional Materials from this compound

The rich chemistry of this compound, stemming from its two aldehyde groups and the furan (B31954) ring, offers a vast landscape for the synthesis of novel derivatives and functional materials. While its oxidation to 2,5-furandicarboxylic acid (FDCA) for the production of polyesters like polyethylene (B3416737) furanoate (PEF) is well-established, future research will delve into more diverse derivatization pathways. scribd.comncsu.edumanchester.ac.ukrsc.org

Key areas for future exploration include:

Polymer Synthesis: Beyond polyesters, DFF can serve as a monomer for a wide range of polymers. Research into the synthesis of polyamides, polyimines (Schiff bases), and other condensation polymers directly from DFF is an emerging field. acs.orgresearchgate.net The resulting materials could exhibit unique thermal, mechanical, and barrier properties.

Fine Chemicals and Pharmaceuticals: The aldehyde functionalities of DFF are reactive handles for a variety of organic transformations, including aldol (B89426) condensations, Knoevenagel condensations, and reductive aminations. These reactions can lead to the synthesis of complex molecules with potential applications as pharmaceuticals, agrochemicals, and specialty chemicals.

Functional Materials: The furan ring in DFF can participate in Diels-Alder reactions, opening pathways to new bicyclic compounds and, subsequently, to functionalized aromatic derivatives. researchgate.net This approach could be used to create novel ligands, electronic materials, and porous organic frameworks.

Organogelators: Derivatives of FDCA have been shown to act as organogelators, and similar potential may exist for derivatives of DFF. researchgate.net

Integration of this compound into Advanced Biorefinery Concepts

The transition to a bio-based economy relies on the development of integrated biorefineries that efficiently convert biomass into a spectrum of value-added products. This compound, as a platform chemical derived from C6 sugars, is a central component of this vision. nih.gov Future research will focus on optimizing its production within a holistic biorefinery framework.

Emerging paradigms in this area include:

Process Intensification: Developing one-pot or tandem catalytic systems that convert biomass-derived sugars directly to DFF, minimizing separation and purification steps.

Waste Valorization: Integrating DFF production with the utilization of other biomass components, such as lignin (B12514952) and hemicellulose-derived C5 sugars. For example, furfural (B47365) residues can be valorized into biofuels and biochar, creating a zero-waste biorefinery model. rsc.org

Co-production Strategies: Designing biorefinery models that co-produce DFF with other high-value chemicals, such as biofuels and pharmaceutical intermediates, to enhance economic viability. mdpi.com

Techno-economic and Life Cycle Analysis: Rigorous assessment of integrated biorefinery models to identify economic bottlenecks and environmental impacts, guiding further process optimization.

Advanced Characterization Techniques for this compound Reaction Monitoring and Product Analysis

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for process optimization. Advanced analytical techniques that allow for real-time monitoring and detailed product characterization are therefore indispensable.

Future research in this area will likely involve the application of:

In-situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the transformation of reactants, the formation of intermediates, and the evolution of products on the catalyst surface. mdpi.comresearchgate.net

Advanced Chromatographic and Mass Spectrometric Methods: The development of more sensitive and selective methods, such as headspace-solid phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS/MS), will be crucial for the accurate quantification of DFF and the identification of trace byproducts in complex reaction mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution- and solid-state NMR can provide detailed structural information about DFF, its derivatives, and polymeric materials. Isotope labeling studies using ¹³C or ²H can elucidate reaction pathways. mdpi.com

Electrokinetic and UV-visible Spectroscopic Analysis: For electrochemical synthesis routes, these techniques can offer insights into the redox processes occurring at the electrode surface. acs.org

Computational Design and Prediction of this compound Reactivity and Applications

Computational chemistry and molecular modeling are becoming increasingly powerful tools for accelerating the discovery and development of new catalysts and materials. In the context of this compound, computational approaches can provide valuable insights that complement experimental studies.

Future research directions in this domain include:

Catalyst Design: Using Density Functional Theory (DFT) to model the interaction of HMF with catalyst surfaces, identify active sites, and predict the reaction pathways for its selective oxidation to DFF. mdpi.compku.edu.cn This can guide the rational design of more efficient and selective catalysts.

Reaction Mechanism Elucidation: Computational studies can be used to map the potential energy surfaces of DFF synthesis and derivatization reactions, identifying transition states and reaction intermediates. This can help to explain experimentally observed selectivities and guide the optimization of reaction conditions.